Methyl 2-[[(3,5-dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate
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Overview
Description
Methyl 2-[[(3,5-dimethyl-3-cyclohexen-1-yl)methylene]amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester linked to a cyclohexene ring with dimethyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[(3,5-dimethyl-3-cyclohexen-1-yl)methylene]amino]benzoate typically involves the condensation reaction between 3,5-dimethylcyclohexanone and methyl anthranilate. The reaction is catalyzed by an acid or base to facilitate the formation of the Schiff base. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[(3,5-dimethyl-3-cyclohexen-1-yl)methylene]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the Schiff base to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed in substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields amines.
Substitution: Results in various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[[(3,5-dimethyl-3-cyclohexen-1-yl)methylene]amino]benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[[(3,5-dimethyl-3-cyclohexen-1-yl)methylene]amino]benzoate involves its interaction with specific molecular targets. The Schiff base moiety can interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl (3,5-dimethyl-3-cyclohexene-1-yl)methyleneanthranilate
- Methyl 2-(((2,4-dimethylcyclohex-3-en-1-ylidene)methyl)amino)benzoate
Uniqueness
Methyl 2-[[(3,5-dimethyl-3-cyclohexen-1-yl)methylene]amino]benzoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
94022-83-0 |
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Molecular Formula |
C17H21NO2 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
methyl 2-[(3,5-dimethylcyclohex-3-en-1-yl)methylideneamino]benzoate |
InChI |
InChI=1S/C17H21NO2/c1-12-8-13(2)10-14(9-12)11-18-16-7-5-4-6-15(16)17(19)20-3/h4-8,11-12,14H,9-10H2,1-3H3 |
InChI Key |
NAMUVRSTEVMHAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(=C1)C)C=NC2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
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